2,2',4'-Trichlorochalcone
Description
2,2',4'-Trichlorochalcone is a synthetic chalcone derivative characterized by three chlorine substituents at the 2, 2', and 4' positions of its aromatic rings. Chalcones, or 1,3-diaryl-2-propen-1-ones, are α,β-unsaturated ketones that serve as key intermediates in flavonoid biosynthesis and have demonstrated diverse biological activities, including anti-inflammatory, antimicrobial, and hypolipidemic effects .
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl3O/c16-11-6-7-12(14(18)9-11)15(19)8-5-10-3-1-2-4-13(10)17/h1-9H/b8-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMHFPKWODSHRBC-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)C2=C(C=C(C=C2)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)C2=C(C=C(C=C2)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Chlorine Substitution : The ortho (2 and 2') and para (4') positions in this compound likely enhance steric hindrance and electron-withdrawing effects compared to para-substituted analogs like 4,4'-Dichlorochalcone. This may reduce solubility in polar solvents but improve membrane permeability .
- Hydroxy vs. Chloro Groups: 4'-Hydroxy-4-chlorochalcone exhibits distinct hydrogen-bonding capabilities due to the hydroxyl group, contrasting with the purely hydrophobic trichloro derivatives. This difference correlates with its monoamine oxidase inhibition activity .
Hypolipidemic Effects
Enzyme Inhibition
- 4'-Hydroxy-4-chlorochalcone inhibits monoamine oxidases (MAOs), enzymes linked to neurodegenerative diseases. Its activity highlights the importance of polar substituents in enzyme binding .
- This compound’s lack of hydroxyl groups may redirect its bioactivity toward non-enzymatic targets, such as lipid metabolism pathways, akin to its trichloro isomer .
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